N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide, also known as BTCP, is a chemical compound that belongs to the class of thioamides. BTCP has been widely studied for its potential therapeutic applications, particularly in the field of pain management.
Wirkmechanismus
The exact mechanism of action of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide is not fully understood. However, it is believed to act as a selective dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to a reduction in pain perception. This compound has also been shown to have anxiolytic properties, which means it can reduce anxiety levels. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for investigating the role of dopamine in pain perception and addiction. However, one of the limitations of using this compound in lab experiments is that it can be difficult to obtain and is relatively expensive.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide. One area of interest is the development of new analogs of this compound that may have improved therapeutic properties. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Synthesemethoden
The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide involves the reaction between 3-benzyl-3-azabicyclo[3.1.0]hexane and 4-chloro-1,1-dioxothiane. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and is therefore being investigated as a potential treatment for pain. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-18(14-6-8-24(22,23)9-7-14)19-17-15-11-20(12-16(15)17)10-13-4-2-1-3-5-13/h1-5,14-17H,6-12H2,(H,19,21)/t15-,16+,17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGOUVDIAZVOLU-SJPCQFCGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(=O)NC2C3C2CN(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CCC1C(=O)NC2[C@H]3[C@@H]2CN(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.